An In-depth Technical Guide to (2-Methoxy-3-nitrophenyl)boronic acid: Properties, Characterization, and Applications
An In-depth Technical Guide to (2-Methoxy-3-nitrophenyl)boronic acid: Properties, Characterization, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methoxy-3-nitrophenyl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characterization and potential applications.
Introduction: The Significance of Substituted Phenylboronic Acids
Boronic acids have emerged as indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and diverse reactivity make them ideal synthons for the construction of complex molecular architectures.[1] The strategic placement of substituents on the phenyl ring, such as the methoxy and nitro groups in (2-Methoxy-3-nitrophenyl)boronic acid, allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential biological activity.
The presence of a nitro group, an electron-withdrawing moiety, can modulate the Lewis acidity of the boronic acid and introduce a site for further chemical transformations. Conversely, the electron-donating methoxy group can influence the regioselectivity of reactions and impact the overall electronic nature of the aromatic ring. This unique substitution pattern makes (2-Methoxy-3-nitrophenyl)boronic acid a valuable reagent in the synthesis of novel pharmaceutical agents and functional materials. Boronic acid-containing compounds have shown significant promise as therapeutic agents, with several approved drugs and many more in clinical trials, acting as potent enzyme inhibitors.[3][4]
Physicochemical Properties of (2-Methoxy-3-nitrophenyl)boronic acid
While specific experimental data for some physical properties of (2-Methoxy-3-nitrophenyl)boronic acid are not extensively reported in the literature, a combination of available data and estimations based on related compounds provides a solid foundation for its characterization.
| Property | Value/Information | Source/Comment |
| CAS Number | 2401013-60-1 | [Vendor Information] |
| Molecular Formula | C₇H₈BNO₅ | [Vendor Information] |
| Molecular Weight | 196.96 g/mol | [Vendor Information] |
| Appearance | Likely a solid | Based on related compounds |
| Melting Point | Not reported; likely in the range of 140-290 °C | Estimated based on isomers: 2-methoxy-3-pyridinylboronic acid (140-144 °C)[5], 2-methoxyphenylboronic acid (105-110 °C)[6], and 3-nitrophenylboronic acid (289-291 °C)[7] |
| Solubility | Expected to be soluble in polar organic solvents | Based on the general solubility of phenylboronic acids in solvents like methanol, ethanol, and DMSO.[8] |
| Purity | Typically ≥98% | [9] |
| Storage | 2-8°C under an inert atmosphere | [9] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of (2-Methoxy-3-nitrophenyl)boronic acid. Below are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl protons of the boronic acid. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The methoxy group protons should present as a sharp singlet around δ 3.8-4.0 ppm.[10] The boronic acid protons are often broad and their chemical shift is dependent on concentration and solvent.[7]
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the methoxy carbon. The aromatic carbons are expected in the δ 110-160 ppm range, with the carbon attached to the boron atom appearing at the lower field end of this range. The methoxy carbon typically resonates around δ 55-60 ppm.[10]
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-33 ppm is characteristic of a trigonal boronic acid.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretch (aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks for the methoxy group will be observed around 2850-2950 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.
-
B-O stretch: A strong band around 1300-1400 cm⁻¹.
Experimental Protocols for Physical Property Determination
For researchers who need to precisely determine the physical properties of (2-Methoxy-3-nitrophenyl)boronic acid, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol:
-
Sample Preparation: Finely crush a small amount of the solid sample. Pack the powdered sample into a capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[12]
-
Approximate Determination: Heat the sample rapidly (5-10 °C per minute) to get an approximate melting range.[12]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[13]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.[13] A pure compound will have a sharp melting range of 1-2 °C.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of (2-Methoxy-3-nitrophenyl)boronic acid to a known volume of the desired solvent in a sealed flask.[14]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: Allow the undissolved solid to settle, or separate by centrifugation or filtration.
-
Analysis: Carefully take an aliquot of the clear supernatant and determine its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]
-
Calculation: The solubility is the determined concentration of the saturated solution.
NMR Sample Preparation
Proper sample preparation is key to obtaining high-quality NMR spectra.
Protocol for ¹H, ¹³C, and ¹¹B NMR:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube. For ¹¹B NMR, a quartz tube is recommended to avoid background signals from borosilicate glass.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not interact with the sample.
Applications in Research and Drug Development
(2-Methoxy-3-nitrophenyl)boronic acid is a valuable building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][15] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures, which are prevalent in many pharmaceutical compounds.
The electronic properties imparted by the methoxy and nitro groups on (2-Methoxy-3-nitrophenyl)boronic acid can influence the efficiency and outcome of the coupling reaction. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[13] The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of a serine residue in the active site of an enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] This mechanism of action is the basis for the anticancer drug Bortezomib. The specific substituents on the phenyl ring of (2-Methoxy-3-nitrophenyl)boronic acid can be tailored to achieve selective binding to the active site of a target enzyme, making it a valuable scaffold for the design of novel therapeutic agents.[12][16]
Safety and Handling
(2-Methoxy-3-nitrophenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315) and serious eye irritation (H319). [Vendor Information] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[9]
Conclusion
(2-Methoxy-3-nitrophenyl)boronic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of complex molecules with tailored properties. While some of its specific physical properties are not yet fully documented, this guide provides a comprehensive framework for its characterization and application, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azide Additions to Boronic Acids.
- Coombs, G. S., & Dembinski, R. (2013). Boronic Acids as Enzyme Inhibitors. In Boronic Acids (pp. 527-557). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Li, Y., He, X., & Liu, R. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Drug discovery today, 19(9), 1373–1383. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
- Philippon, A., & Bush, K. (2012). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 21(5), 629-639.
-
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
- Liu, M. G. H. (2017).
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Baker, S. J., Tomioka, T., & Ten, A. S. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(5), 1530. [Link]
-
Akama, T., & Ishida, T. (2020). Design and discovery of boronic acid drugs. Expert opinion on drug discovery, 15(6), 625–639. [Link]
-
PubChemLite. (n.d.). (2-methoxy-5-nitrophenyl)boronic acid (C7H8BNO5). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (2-METHOXYPHENYL)BORONIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kwiecień, A., & Migas, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344.
-
Berion, F., & Mallet-Ladeira, S. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules (Basel, Switzerland), 28(6), 2636. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 43(1), 412-443.
- Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitrophenylboronic acid - Optional[1H NMR]. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. (2-Methyl-3-nitrophenyl)boronic acid | 1072945-60-8 [sigmaaldrich.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. np-mrd.org [np-mrd.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
